Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is a chemical compound with the molecular formula C10H14F3NO3 and a molecular weight of 253.22 g/mol . It is commonly used in proteomics research and other scientific studies . This compound features a piperidine ring substituted with a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate typically involves the reaction of ethyl oxoacetate with 4-(trifluoromethyl)piperidine under specific conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through standard techniques like recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors . The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator in various biochemical pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate can be compared to other trifluoromethyl-substituted compounds, such as:
Trifluoromethyl ketones: These compounds share similar reactivity and are used in similar applications.
Trifluoromethyl amines: These compounds also exhibit unique chemical properties due to the presence of the trifluoromethyl group. The uniqueness of this compound lies in its specific structure, which combines the piperidine ring with the trifluoromethyl group, resulting in distinct chemical and biological properties.
Biological Activity
Ethyl 2-oxo-2-(4-(trifluoromethyl)piperidin-1-yl)acetate is a synthetic organic compound with significant potential in medicinal chemistry. It features a unique structure characterized by a piperidine ring and a trifluoromethyl group, which may confer distinct biological activities. The compound has garnered interest for its potential applications in drug development, particularly in the fields of oncology and neuropharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₄F₃NO₃
- Molecular Weight : 253.22 g/mol
- IUPAC Name : Ethyl oxo[4-(trifluoromethyl)-1-piperidinyl]acetate
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and interaction with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammation pathways.
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:
- Microtubule Destabilization : Some derivatives have shown effective inhibition of microtubule assembly, suggesting potential use as microtubule-destabilizing agents in cancer therapy .
- Apoptosis Induction : Studies have demonstrated that related compounds can enhance caspase activity, indicating their ability to induce apoptosis in cancer cells, such as MDA-MB-231 breast cancer cells .
Enzyme Inhibition Studies
This compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways:
- Enzyme Targeting : It has shown promise in targeting specific enzymes linked to cancer metabolism and inflammation, which could lead to new therapeutic strategies .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-Oxo-2-(4-(trifluoromethyl)phenyl)piperidin-1-yl)acetic acid | C₁₄H₁₄F₃NO₃ | Contains a phenyl group instead of an ethyl ester |
Piperidine derivatives | Varies | Basic structure but lacks trifluoromethyl substitution |
Triazole derivatives | Varies | Often exhibit different biological activities such as antifungal properties |
This compound's unique combination of functional groups may confer distinct biological activities compared to these similar compounds.
Study on Anticancer Activity
In a recent study, a series of piperidine derivatives were synthesized and screened for anticancer activity. This compound was included in the screening process due to its structural similarities with known anticancer agents. The results demonstrated significant cytotoxic effects against various cancer cell lines, particularly those associated with breast and lung cancers .
Enzyme Interaction Studies
Further investigations into the compound's mechanism revealed that it effectively inhibits specific enzymes involved in tumor growth and survival mechanisms. For instance, it was found to block certain metabolic pathways essential for cancer cell proliferation .
Properties
IUPAC Name |
ethyl 2-oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3NO3/c1-2-17-9(16)8(15)14-5-3-7(4-6-14)10(11,12)13/h7H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUURBXVZYVUBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)N1CCC(CC1)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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